5-Bromo-3-(4-(dimethylamino)benzyl)indolin-2-one
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Overview
Description
5-BROMO-3-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a bromine atom at the 5-position and a dimethylamino group attached to a phenyl ring, which is further connected to the indole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-3-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. . The reaction conditions often require the use of Lewis acids like aluminum chloride (AlCl3) as catalysts and solvents such as dichloromethane (DCM) or chloroform.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can ensure precise control over temperature, pressure, and reaction time, leading to a more efficient synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-BROMO-3-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted indole derivatives .
Scientific Research Applications
5-BROMO-3-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-BROMO-3-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Indolinone: Another indole derivative with similar structural features but lacking the bromine and dimethylamino groups.
5-Bromoindole: Contains a bromine atom at the 5-position but lacks the dimethylamino phenyl group.
4-Dimethylaminobenzaldehyde: Contains the dimethylamino phenyl group but lacks the indole core.
Uniqueness
5-BROMO-3-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its combination of a bromine atom and a dimethylamino phenyl group attached to the indole core. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C17H17BrN2O |
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Molecular Weight |
345.2 g/mol |
IUPAC Name |
5-bromo-3-[[4-(dimethylamino)phenyl]methyl]-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C17H17BrN2O/c1-20(2)13-6-3-11(4-7-13)9-15-14-10-12(18)5-8-16(14)19-17(15)21/h3-8,10,15H,9H2,1-2H3,(H,19,21) |
InChI Key |
FCLRTFMXVCKRKA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CC2C3=C(C=CC(=C3)Br)NC2=O |
Origin of Product |
United States |
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